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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane
CAS No.: 1566236-20-1
Cat. No.: B1471108
Get Quote
. J

R) Scaffold: 3-substituted Azepane

Executive Summary

The Sigma-1 receptor (

R) is a critical chaperone protein located at the mitochondria-associated endoplasmic reticulum
membrane (MAM).[1] It is implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s),
addiction, and neuropathic pain. While piperidine-based radioligands have set the standard,
azepane (homopiperidine) derivatives offer a distinct pharmacological space. The expansion of
the ring from 6 to 7 carbons alters the vector of the pharmacophore, potentially improving
selectivity against the Sigma-2 receptor (

R) and the Vesicular Acetylcholine Transporter (VAChHT).

This guide details the protocol for synthesizing and validating [*1C]3-(2-Methoxyethyl)azepane
and its fluoro-analogs, focusing on the critical 3-position chirality and metabolic stability.

Chemical Design & Structural Logic
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The Azepane Advantage

The transition from a piperidine to an azepane core introduces conformational flexibility. In the
context of

R binding:

 Lipophilicity (LogD): The extra methylene group increases lipophilicity. The 2-methoxyethyl
side chain at the C3 position acts as a "tuning fork" to modulate LogD back to the optimal
range (2.0-3.5) for Blood-Brain Barrier (BBB) penetration.[2]

» Chirality: The C3-substitution creates a chiral center.

R often exhibits strict enantioselectivity (typically the (
)-enantiomer is preferred for similar scaffolds like SA4503).

e Binding Pocket: The methoxyethyl tail mimics the electron-donating properties required for
the secondary hydrophobic pocket of the

R.

Target Candidate Structure

The primary candidate for this protocol is (
)-1-benzyl-3-(2-methoxyethyl)azepane (generic code: Az-Sig-01).
+ Radioisotope Strategy:

o Carbon-11: Methylation of the O-desmethyl precursor.

o Fluorine-18: Substitution of the terminal methoxy with a [18F]fluoroethoxy group
(Bioisostere approach).

Radiosynthesis Protocols
Precursor Synthesis (O-Desmethyl Azepane)
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Prerequisite: The precursor 3-(2-hydroxyethyl)azepane derivative must be synthesized and

protected (typically N-benzyl or similar to prevent N-methylation).

Reaction Logic: The precursor contains a primary alcohol. To introduce [**C]CHs, the alcohol is
deprotonated to form an alkoxide, which attacks the electrophilic [**C]Methyl lodide ([**C]CHsl)
or [11C]Methyl Triflate ([**C]CHsOTf).

Protocol A: [''C]Methylation (Automated Module)

Standard: GE TRACERIab FX C Pro or equivalent.

Step

Parameter

Specification

Causality /
Rationale

1. Drying

Precursor Load

1.0 mg in 300 pL DMF

DMF solubilizes the
polar precursor; high
concentration favors

kinetics.

2. Activation

Base

NaH (5 mg) or NaOH
(aq)

Deprotonates the -OH
to -O~ (alkoxide),
increasing

nucleophilicity.

3. Trapping

Isotope

[1LC]CH3OTf

Triflate is more
reactive than lodide,
essential for sterically

hindered alcohols.

4. Reaction

Temp / Time

Ambient/ 2 min

Fast reaction prevents
radiolysis; heating is
rarely needed for O-

methylation.

5. Quench

Solvent

HPLC Eluent (1.5 mL)

Stops reaction and
prepares matrix for

semi-prep HPLC.

Protocol B: [**F]Fluoroalkylation (Alternative Strategy)
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For centers without a carbon-11 cyclotron, the [*®F]Fluoroethyl analog is synthesized using a
tosylate precursor.

Precursor: 3-(2-(TsO)ethyl)azepane derivative.

Isotope: [*8F]Fluoride (K222/K2COs complex).

Conditions: Acetonitrile, 90°C, 10 minutes.

Logic: Sn2 nucleophilic substitution. The tosylate is a superior leaving group.

Visualization: Radiosynthesis Workflow

The following diagram illustrates the critical path from cyclotron to formulation.

QC Parameters

Crude Mix _ (SSWEZENTENGN  Pure Fraction [ SPE Formulation
(C18 Column) (Ethanol/Saline)

Quality Control
(Identity, Purity)

Cyclotron 11C0O2 [11C]Mel / [11C]MeOTf [11C]Methylation eactor Vessel
(14N(p.a)11C) Synthesis recursor + Nal

Click to download full resolution via product page
Caption: Workflow for [11C]-labeling of azepane precursors via O-methylation.

Biological Validation & "Self-Validating" Assays

To ensure scientific integrity, the developed radioligand must pass a series of "Go/No-Go"
checkpoints.

In Vitro Binding (The "Gold Standard" Check)

Before in vivo use, affinity (

) must be established.

o Assay: Competitive binding against [3H]-(+)-Pentazocine (
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specific) and [3H]-DTG (+ dextrallorphan for

)

» Requirement:

< 10 nM.

e Selectivity: Ratio of
/
> 50.
Lipophilicity (LogD)
o Method: Shake-flask method (Octanol/PBS pH 7.4).

o Target Range: 2.0 — 3.5.

e Why? < 2.0 results in poor brain uptake; > 4.0 results in high non-specific binding (NSB).

Metabolism (Microsomal Stability)

Azepane rings are susceptible to oxidation.

e Protocol: Incubate ligand with Human/Rat Liver Microsomes (HLM/RLM) + NADPH.
e Analysis: LC-MS/MS at 0, 15, 30, 60 min.

e Risk: Hydroxylation of the azepane ring or O-demethylation.

¢ Validation: If >50% parent remains after 30 min, proceed to in vivo.

Visualization: Validation Logic

This decision tree ensures only viable candidates move to animal imaging.
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Synthesized Ligand

Binding Assay (Ki)
Target: <10 nM

Selectivity Screen
(vs Sigma-2, VAChT, NMDA)

>50x Selectivity

LogD Determination

Target: 2.0 - 3.5 Ki > 20nM

In Range Poor Selectivity

Microsomal Stability
(HLM/RLM)

Too Lipophilic

Stable apid Defluorination/Demethylation

MicroPET Imaging

(Rodent/NHP) Discard / Redesign

Click to download full resolution via product page
Caption: Decision tree for the biological validation of novel azepane radioligands.

Preclinical Imaging Protocol (MicroPET)

Animal Preparation
e Species: Sprague-Dawley Rats or C57BL/6 Mice.

» Anesthesia: Isoflurane (2% induction, 1.5% maintenance).
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o Catheterization: Tail vein (lateral) for bolus injection.

Scan Parameters

Parameter Setting Notes

High specific activity (>50
GBg/umol) required to avoid

Injected Dose 10-20 MBq (Rat) )
receptor saturation (mass
effect).

Scan Duration 60-90 minutes Dynamic list-mode acquisition.
Crucial Control: Specific

Blocking Study Pre-treat with 1 mg/kg SA4503  binding is defined as (Baseline

Uptake - Blocked Uptake).

Kinetic Modeling

e Region of Interest (ROI): Cortex, Hippocampus, Cerebellum (often used as pseudo-
reference, though

is present; arterial blood sampling is preferred for gold-standard quantification).

¢ Model: 2-Tissue Compartment Model (2-TCM) or Logan Plot (Distribution Volume,

Troubleshooting & Quality Control
Common Failure Modes

e Low Radiochemical Yield (RCY):

o Cause: Water in the reaction vessel (quenches [**C]CHsOTf).

o Fix: Azeotropic drying of precursor with acetonitrile (x3) before adding base.
e Radiolysis:

o Cause: High radioactivity density in small volume.
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o Fix: Add radical scavenger (e.g., Ethanol or Ascorbic Acid) to the crude mixture or final
formulation.

o Defluorination (for [*8F] analogs):
o Observation: High bone uptake in PET scans.
o Cause: Metabolic cleavage of the fluoroethyl chain.

o Fix: Deuteration of the ethyl chain ([*8F]F-CD2-CD2-) to utilize the Kinetic Isotope Effect
(KIE) and slow metabolism.
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(Note: Specific "3-(2-methoxyethyl)azepane" papers are synthesized from the class behavior
of azepane-based Sigma/H3 ligands found in search results 1.14 and 1.17, combined with
standard radiochemistry practices.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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